molecular formula C8H5BrN2O2 B1270903 6-bromo-1H-benzoimidazole-4-carboxylic Acid CAS No. 255064-08-5

6-bromo-1H-benzoimidazole-4-carboxylic Acid

Katalognummer: B1270903
CAS-Nummer: 255064-08-5
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: UPXJWWRKIMKJCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid typically involves the bromination of 1H-benzoimidazole-4-carboxylic acid. One common method includes dissolving 1H-benzoimidazole-4-carboxylic acid in anhydrous acetic acid and adding liquid bromine slowly while maintaining the reaction mixture at a controlled temperature. The reaction is usually carried out under reflux conditions for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1H-benzoimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has shown that 6-bromo-1H-benzoimidazole-4-carboxylic acid possesses anticancer properties. It acts as an inhibitor of key enzymes involved in cancer cell proliferation, such as topoisomerases and microtubule-associated proteins. These interactions can induce apoptosis in cancer cells, making it a candidate for further development into therapeutic agents.

Table 1: Anticancer Mechanisms of this compound

MechanismDescription
Inhibition of TopoisomerasesPrevents DNA unwinding necessary for replication.
Disruption of Microtubule FormationAffects mitosis, leading to cell death.

Antimicrobial Properties
This compound has also demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa16 µg/mL

Biological Studies

In biological research, this compound serves as a valuable probe for studying enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain biological targets, facilitating the investigation of biochemical pathways.

Material Science

The compound is utilized in the development of advanced materials, including organic semiconductors and dyes. Its ability to form stable complexes with various substrates makes it suitable for applications in electronics and photonics.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound is employed to create more complex molecules through various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Table 3: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionSubstitution of bromine with other functional groups.
Coupling ReactionsParticipation in Suzuki-Miyaura coupling to form biaryl compounds.

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability compared to control groups. The results suggest its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Screening
A library of benzimidazole derivatives was synthesized and screened for antimicrobial activity. The findings indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to non-halogenated analogs.

Wirkmechanismus

The mechanism of action of 6-bromo-1H-benzoimidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-1H-benzoimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 4-position allows for unique interactions in chemical reactions and biological systems, distinguishing it from other benzimidazole derivatives .

Biologische Aktivität

6-Bromo-1H-benzoimidazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its bromine substitution and carboxylic acid functional group, has shown potential in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to influence several cancer cell lines, demonstrating cytotoxic effects at varying concentrations. For instance, studies have reported IC50 values indicating its potency against various tumor types:

Cell Line IC50 (µM) Effect
MDA-MB-2311.60Induces apoptosis
MCF-71.41Inhibits proliferation
A5490.93Cytotoxicity
HCT1162.5Anti-proliferative effects

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and survival.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit protein kinases by binding to their active sites, which can disrupt downstream signaling pathways critical for cell proliferation and survival.
  • Gene Expression Modulation : It can affect transcription factors, leading to altered gene expression profiles that may contribute to its anticancer effects.
  • Metabolic Pathway Interference : The compound influences metabolic enzymes, potentially affecting energy production and cellular metabolism.

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Furthermore, it exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infections.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed significant cytotoxic effects with concentration-dependent apoptosis induction .
  • Antimicrobial Testing : The compound showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Inflammation Modulation : In models of inflammation, the compound reduced the levels of inflammatory markers, indicating potential therapeutic use in inflammatory diseases.

Eigenschaften

IUPAC Name

6-bromo-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXJWWRKIMKJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363959
Record name 6-bromo-1H-benzoimidazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255064-08-5
Record name 6-bromo-1H-benzoimidazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-1,3-benzodiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.